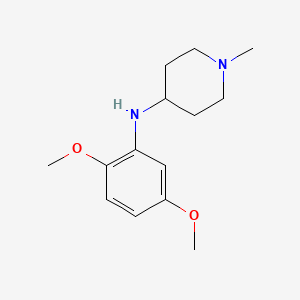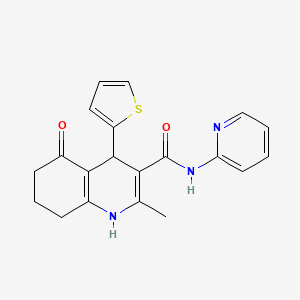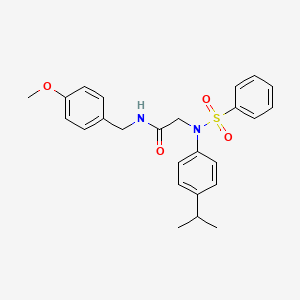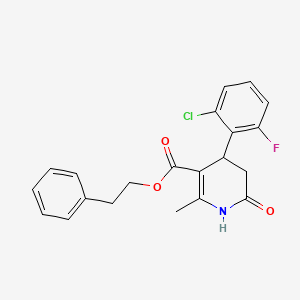
1-(4-chlorobenzyl)-2,5-pyrrolidinedione
説明
1-(4-chlorobenzyl)-2,5-pyrrolidinedione, also known as N-phenylpyrrolidin-2-one, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a derivative of pyrrolidinone and has been synthesized using different methods.
科学的研究の応用
1-(4-chlorobenzyl)-2,5-pyrrolidinedione has been extensively studied for its potential applications in different fields of research. One of the significant applications is in the field of medicinal chemistry, where this compound has been investigated for its potential as a drug candidate. It has been reported to exhibit anticonvulsant, antinociceptive, and anti-inflammatory properties.
作用機序
The mechanism of action of 1-(4-chlorobenzyl)-2,5-pyrrolidinedione is not fully understood. However, it has been suggested that this compound may act by modulating the activity of ion channels, particularly the voltage-gated sodium channels. This modulation may lead to the inhibition of neuronal excitability, which could explain its anticonvulsant and antinociceptive properties.
Biochemical and Physiological Effects:
Studies have shown that 1-(4-chlorobenzyl)-2,5-pyrrolidinedione can affect various biochemical and physiological processes in the body. For instance, it has been reported to increase the levels of gamma-aminobutyric acid (GABA) in the brain, which is an inhibitory neurotransmitter. This increase in GABA levels could explain its anticonvulsant and anxiolytic effects.
実験室実験の利点と制限
One of the advantages of using 1-(4-chlorobenzyl)-2,5-pyrrolidinedione in lab experiments is its relatively simple synthesis method. Additionally, this compound has been reported to exhibit potent pharmacological effects, which make it a useful tool for investigating various biological processes. However, one of the limitations is that its mechanism of action is not fully understood, which makes it difficult to interpret the results of experiments.
将来の方向性
There are several future directions for the research on 1-(4-chlorobenzyl)-2,5-pyrrolidinedione. One of the significant directions is to investigate its potential as a drug candidate for the treatment of various neurological disorders. Additionally, further studies are needed to understand its mechanism of action and to identify its molecular targets. Finally, it would be interesting to investigate the potential of this compound in other fields, such as materials science and catalysis.
Conclusion:
In conclusion, 1-(4-chlorobenzyl)-2,5-pyrrolidinedione is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound has been synthesized using different methods and has been extensively studied for its potential as a drug candidate. It has been reported to exhibit anticonvulsant, antinociceptive, and anti-inflammatory properties. However, its mechanism of action is not fully understood, which makes it a topic of ongoing research.
合成法
The synthesis of 1-(4-chlorobenzyl)-2,5-pyrrolidinedione can be achieved using different methods. One of the commonly used methods is the reaction of 4-chlorobenzyl chloride and 2-pyrrolidinone in the presence of a base such as potassium carbonate. This reaction leads to the formation of the desired compound with a yield of around 60-70%.
特性
IUPAC Name |
1-[(4-chlorophenyl)methyl]pyrrolidine-2,5-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10ClNO2/c12-9-3-1-8(2-4-9)7-13-10(14)5-6-11(13)15/h1-4H,5-7H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQMSJLNFASHBGZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)CC2=CC=C(C=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90283562 | |
| Record name | 1-(4-chlorobenzyl)pyrrolidine-2,5-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90283562 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.65 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
91349-11-0 | |
| Record name | NSC32127 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=32127 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-(4-chlorobenzyl)pyrrolidine-2,5-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90283562 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![N-({[2-(4-butylphenyl)-2H-1,2,3-benzotriazol-5-yl]amino}carbonothioyl)-2-fluorobenzamide](/img/structure/B5030352.png)
![N-[4'-methyl-2-(2-pyrimidinylamino)-4,5'-bi-1,3-thiazol-2'-yl]benzamide hydrobromide](/img/structure/B5030358.png)
![3-(4-fluorophenyl)-N-[2-(phenylthio)ethyl]acrylamide](/img/structure/B5030362.png)
![2-{[3-(2-octanoylhydrazino)-3-oxopropanoyl]amino}benzoic acid](/img/structure/B5030366.png)
![N-[2-chloro-5-(trifluoromethyl)phenyl]-4-(5-methyl-3-nitro-1H-pyrazol-1-yl)butanamide](/img/structure/B5030368.png)
![5-bromo-N-[1-{[(4-methoxyphenyl)amino]carbonyl}-2-(3-nitrophenyl)vinyl]-2-furamide](/img/structure/B5030375.png)

![N-[3-(aminosulfonyl)phenyl]-1-naphthamide](/img/structure/B5030392.png)



![(3S*,4S*)-1-[3-(1H-pyrazol-1-yl)propyl]-4-[4-(2-pyridinyl)-1-piperazinyl]-3-pyrrolidinol](/img/structure/B5030439.png)
